molecular formula C17H19F19INO3 B15185613 (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide CAS No. 94159-78-1

(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide

Cat. No.: B15185613
CAS No.: 94159-78-1
M. Wt: 773.21 g/mol
InChI Key: NYBKVKNKHROYAF-UHFFFAOYSA-M
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Description

(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide: is a complex fluorinated quaternary ammonium compound It is characterized by its unique structure, which includes multiple fluorine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .

Biology: In biological research, it is employed in the formulation of drug delivery systems. Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .

Medicine: The quaternary ammonium group imparts antimicrobial properties, making it useful in disinfectants and antiseptics .

Industry: Industrially, it is used in coatings and surface treatments to impart hydrophobic and oleophobic properties. This makes it valuable in the production of stain-resistant fabrics and non-stick coatings .

Mechanism of Action

The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis and death in microbial cells. Additionally, the fluorinated segments can interact with hydrophobic regions of proteins and membranes, altering their function .

Comparison with Similar Compounds

  • (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium chloride
  • (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium bromide

Uniqueness: The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion may also impart different biological activities, making it distinct in its applications .

Properties

CAS No.

94159-78-1

Molecular Formula

C17H19F19INO3

Molecular Weight

773.21 g/mol

IUPAC Name

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-bis(2-hydroxyethyl)-methylazanium;iodide

InChI

InChI=1S/C17H19F19NO3.HI/c1-37(2-4-38,3-5-39)7-8(40)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36;/h8,38-40H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

NYBKVKNKHROYAF-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

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